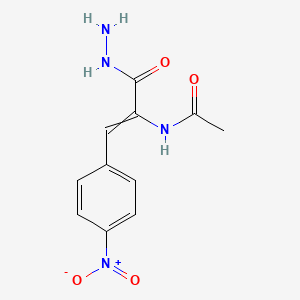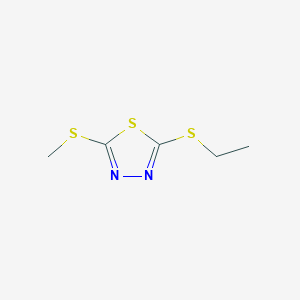
2-(Ethylsulfanyl)-5-(methylsulfanyl)-1,3,4-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethylsulfanyl)-5-(methylsulfanyl)-1,3,4-thiadiazole is an organic compound belonging to the thiadiazole family. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of ethylsulfanyl and methylsulfanyl groups attached to the thiadiazole ring, which can influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)-5-(methylsulfanyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylthiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization to form the thiadiazole ring. The reaction conditions often include:
Temperature: Moderate heating (around 60-80°C)
Solvent: Polar solvents like ethanol or methanol
Catalyst/Base: Sodium hydroxide or potassium hydroxide
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(Ethylsulfanyl)-5-(methylsulfanyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or other reduced forms using reducing agents like lithium aluminum hydride.
Substitution: The thiadiazole ring can undergo nucleophilic substitution reactions, where the sulfanyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles like amines, thiols, or halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, reduced thiadiazoles
Substitution: Various substituted thiadiazoles
Aplicaciones Científicas De Investigación
2-(Ethylsulfanyl)-5-(methylsulfanyl)-1,3,4-thiadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-(Ethylsulfanyl)-5-(methylsulfanyl)-1,3,4-thiadiazole can vary depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of sulfanyl groups can enhance its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Methylsulfanyl)-5-(methylsulfanyl)-1,3,4-thiadiazole
- 2-(Ethylsulfanyl)-5-(ethylsulfanyl)-1,3,4-thiadiazole
- 2-(Methylsulfanyl)-5-(ethylsulfanyl)-1,3,4-thiadiazole
Uniqueness
2-(Ethylsulfanyl)-5-(methylsulfanyl)-1,3,4-thiadiazole is unique due to the specific combination of ethylsulfanyl and methylsulfanyl groups, which can influence its chemical reactivity and biological activity. This distinct structure can lead to different properties and applications compared to other similar compounds.
Propiedades
Número CAS |
99419-01-9 |
|---|---|
Fórmula molecular |
C5H8N2S3 |
Peso molecular |
192.3 g/mol |
Nombre IUPAC |
2-ethylsulfanyl-5-methylsulfanyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C5H8N2S3/c1-3-9-5-7-6-4(8-2)10-5/h3H2,1-2H3 |
Clave InChI |
QCQMPTDWOWMRCS-UHFFFAOYSA-N |
SMILES canónico |
CCSC1=NN=C(S1)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


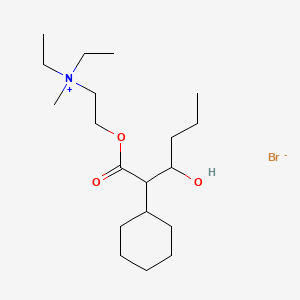
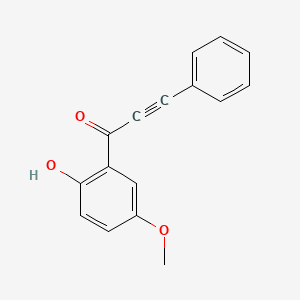
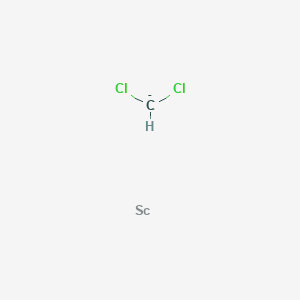
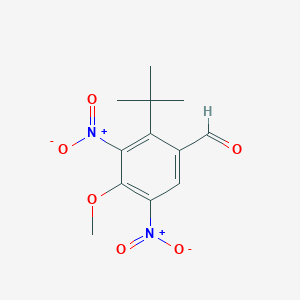
![Benzene, 1,2-bis[(phenylthio)methyl]-](/img/structure/B14342817.png)

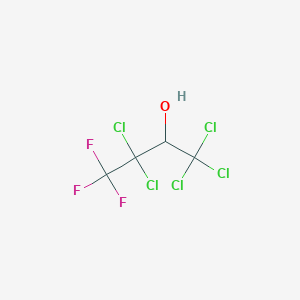
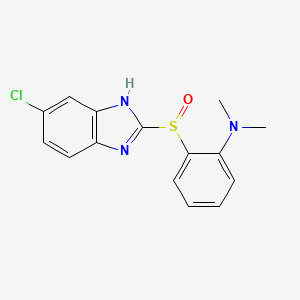


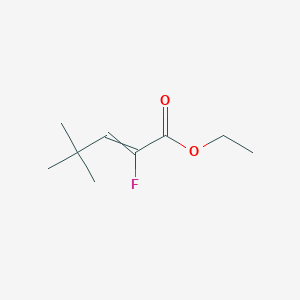
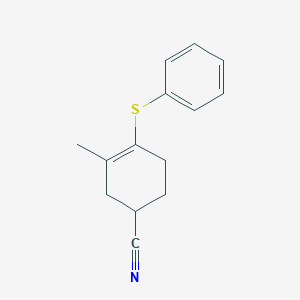
![4,5-Bis[fluoro(dinitro)methyl]-1,3-dioxolane](/img/structure/B14342883.png)
